molecular formula C14H18O4 B3058736 Dimethyl 3-benzylpentanedioate CAS No. 91478-80-7

Dimethyl 3-benzylpentanedioate

Cat. No.: B3058736
CAS No.: 91478-80-7
M. Wt: 250.29 g/mol
InChI Key: OUNRVENICJPJHH-UHFFFAOYSA-N
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Description

Dimethyl 3-benzylpentanedioate is an organic compound with the molecular formula C14H18O4 It is a diester derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and a benzyl group is attached to the third carbon of the pentanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-benzylpentanedioate can be synthesized through the esterification of 3-benzylpentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-benzylpentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: 3-benzylpentanedioic acid.

    Reduction: 3-benzylpentanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-benzylpentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of dimethyl 3-benzylpentanedioate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-isobutylpentanedioate: Similar structure but with an isobutyl group instead of a benzyl group.

    Dimethyl 3-phenylpentanedioate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Dimethyl 3-benzylpentanedioate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific synthetic applications where the benzyl group plays a crucial role.

Properties

IUPAC Name

dimethyl 3-benzylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-13(15)9-12(10-14(16)18-2)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNRVENICJPJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556782
Record name Dimethyl 3-benzylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91478-80-7
Record name Dimethyl 3-benzylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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